molecular formula C10H10O3 B1367509 7-Hydroxy-4-methoxy-1-indanone CAS No. 98154-04-2

7-Hydroxy-4-methoxy-1-indanone

Cat. No.: B1367509
CAS No.: 98154-04-2
M. Wt: 178.18 g/mol
InChI Key: GTDPFEVASSGTHY-UHFFFAOYSA-N
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Description

7-Hydroxy-4-methoxy-1-indanone is a chemical compound belonging to the indanone family Indanones are prominent motifs found in numerous natural products and pharmaceuticals due to their versatile reactivity and easy accessibility

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Hydroxy-4-methoxy-1-indanone can be achieved through various synthetic routes. One common method involves the cyclization of 3-arylpropionic acids. For instance, the cyclization of 3-(4-methoxyphenyl)propionic acid under acidic conditions can yield the desired indanone derivative . Another approach involves the use of 6-methylcoumarin as a starting material, which undergoes a series of reactions to form the indanone structure .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 7-Hydroxy-4-methoxy-1-indanone undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The carbonyl group in the indanone core can be reduced to form an alcohol.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of this compound ketone derivatives.

    Reduction: Formation of 7-hydroxy-4-methoxy-1-indanol.

    Substitution: Formation of various substituted indanone derivatives depending on the substituent introduced.

Comparison with Similar Compounds

Uniqueness: 7-Hydroxy-4-methoxy-1-indanone is unique due to the presence of both hydroxy and methoxy groups, which confer specific reactivity and potential biological activities. This dual functionality makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

7-hydroxy-4-methoxy-2,3-dihydroinden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O3/c1-13-9-5-4-8(12)10-6(9)2-3-7(10)11/h4-5,12H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTDPFEVASSGTHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C2CCC(=O)C2=C(C=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00541089
Record name 7-Hydroxy-4-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

98154-04-2
Record name 7-Hydroxy-4-methoxy-2,3-dihydro-1H-inden-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00541089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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